molecular formula C9H11N3 B1352450 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine CAS No. 43170-96-3

2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine

Cat. No.: B1352450
CAS No.: 43170-96-3
M. Wt: 161.2 g/mol
InChI Key: CSIVCTHRYRVJCI-UHFFFAOYSA-N
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Description

2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is significant in organic synthesis and pharmaceutical chemistry due to its unique chemical properties and potential biological activities.

Biochemical Analysis

Biochemical Properties

2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial for cell growth and survival . Additionally, it has been observed to alter gene expression patterns, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, inhibiting or activating their activity, and can also influence gene expression by interacting with transcription factors. These interactions can lead to changes in the expression of genes involved in critical cellular processes, such as cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biological activity. At very high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and organ damage . These threshold effects are critical for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism, leading to the production of various metabolites. These interactions can affect metabolic flux and alter the levels of key metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution can affect its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with α,α′-dibromo-2,6-diacetylpyridine in the presence of a base, followed by cyclization . Another approach involves the use of multicomponent reactions, such as the reaction of 2-aminopyridine with aldehydes and isocyanides .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow synthesis, which allows for better control over reaction conditions and improved safety .

Chemical Reactions Analysis

Types of Reactions

2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Imidazo[1,2-a]pyrimidin-2-yl)pyridine
  • 2-(Imidazo[1,2-a]quinolin-2-yl)pyridine
  • 2-(Imidazo[1,2-a]pyrazin-2-yl)pyridine

Uniqueness

2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine is unique due to its specific imidazo[1,2-a]pyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of novel compounds with specific biological activities .

Properties

IUPAC Name

2-imidazo[1,2-a]pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-5-4-8-7-12-6-2-1-3-9(12)11-8/h1-3,6-7H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIVCTHRYRVJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428706
Record name Imidazo[1,2-a]pyridine-2-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43170-96-3
Record name Imidazo[1,2-a]pyridine-2-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine
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